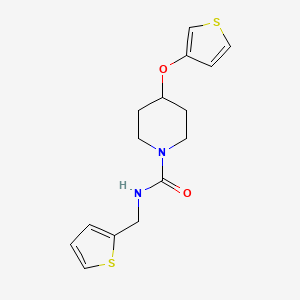

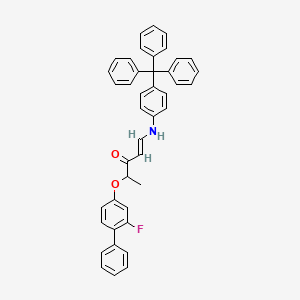

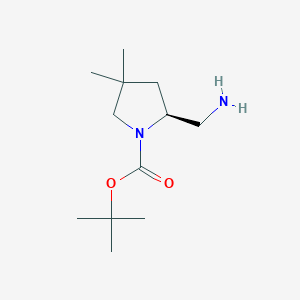

N-(thiophen-2-ylmethyl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(thiophen-2-ylmethyl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide is a molecule that appears to be related to various research efforts in the field of medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as thiophene rings and piperidine carboxamide are present in the compounds studied within these papers. These motifs are often explored for their potential biological activities and interactions with various biological targets.

Synthesis Analysis

The synthesis of related compounds involves the reaction of thiophene derivatives with various amines and carboxylic acid derivatives. For example, the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was achieved by reacting thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . Similarly, the synthesis of N-phenyl piperidine analogs was carried out to identify active compounds against HIV-1 . These methods could potentially be adapted for the synthesis of N-(thiophen-2-ylmethyl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction and spectroscopic methods . Theoretical calculations, such as DFT/B3LYP/6-311++G(d,p), have been applied to calculate optimized geometries and to determine local and global chemical activity parameters, which can predict electrophilic and nucleophilic sites within the molecule . These techniques could be employed to analyze the molecular structure of N-(thiophen-2-ylmethyl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide and to understand its chemical behavior.

Chemical Reactions Analysis

The chemical reactivity of thiophene and piperidine derivatives can be inferred from the natural bond orbital (NBO) analysis, which provides insights into inter- and intramolecular bonding and charge transfer interactions . The reactivity of the compound could be studied using similar methods to predict its behavior in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with thiophene and piperidine motifs can be influenced by their molecular structure. For instance, the antimicrobial activity of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was investigated, showing effective antibacterial activity . The antianaphylactic activity of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines was also reported . These biological activities suggest that the compound of interest may also exhibit significant biological properties, which could be explored through experimental studies.

Aplicaciones Científicas De Investigación

Molecular Structure and Interactions

N-(thiophen-2-ylmethyl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide is a compound of interest due to its unique molecular structure and potential interactions with various biological targets. Studies such as the exploration of its electronic structure, novel synthesis methods, and its interactions within molecular systems shed light on its potential applications in scientific research. The compound's ability to form O-H...O and C-H...O interactions, as reported in crystallographic studies, emphasizes its role in the development of new materials and pharmaceuticals through an understanding of molecular bonding and interaction patterns (Vrabel et al., 2014).

Potential Antimicrobial Activity

Research on analogs of N-(thiophen-2-ylmethyl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide has indicated promising antimicrobial properties. The synthesis and evaluation of related compounds have demonstrated effective antibacterial activity, making it a potential candidate for further exploration in the fight against resistant bacterial strains. Such studies highlight the compound's relevance in developing new antibiotics and understanding the mechanism of action against various bacterial infections (Cakmak et al., 2022).

Contribution to Neuroscientific Research

Compounds structurally related to N-(thiophen-2-ylmethyl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide have been explored for their potential in neuroscientific research, particularly in imaging studies. For example, radiolabeled analogs have been developed for PET imaging to study brain receptors, offering insights into the neurobiological underpinnings of various psychiatric and neurological disorders. Such research provides valuable tools for non-invasive imaging of brain function and pathology, contributing to the development of targeted therapies (Choi et al., 2015).

Advancements in Cancer Research

The compound's framework has been utilized in the synthesis of derivatives aimed at targeting specific molecular pathways involved in cancer progression. Studies involving structurally similar compounds have focused on their potential as kinase inhibitors, showing efficacy in inhibiting tumor growth and providing a basis for the development of novel cancer therapies. By targeting specific enzymes and receptors involved in cancer cell proliferation, these compounds open new avenues for therapeutic intervention (Schroeder et al., 2009).

Propiedades

IUPAC Name |

N-(thiophen-2-ylmethyl)-4-thiophen-3-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S2/c18-15(16-10-14-2-1-8-21-14)17-6-3-12(4-7-17)19-13-5-9-20-11-13/h1-2,5,8-9,11-12H,3-4,6-7,10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIKBWRWZNMEFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CSC=C2)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(thiophen-2-ylmethyl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,4-dichlorophenyl)-1,4-diazepane-1-carboxamide](/img/structure/B2514115.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2514118.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-phenylmethanone](/img/structure/B2514119.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2514126.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B2514132.png)

![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2514134.png)